SC-Val-Cit-PAB
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Overview
Description
SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-Val-Cit-PAB involves several steps:
Formation of the Valine-Citrulline Dipeptide: This step involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of Para-Aminobenzyl Alcohol: The dipeptide is then linked to para-aminobenzyl alcohol through a carbamate bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.
Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.
High-Throughput Purification: Industrial chromatography systems are used for purification.
Chemical Reactions Analysis
Types of Reactions
SC-Val-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The compound is cleaved by cathepsin B in lysosomes, releasing the cytotoxic drug.
Hydrolysis: The carbamate bond can be hydrolyzed under acidic conditions.
Substitution Reactions: The para-aminobenzyl alcohol moiety can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage.
Acidic Conditions: Employed for hydrolysis reactions.
Nucleophiles: Used in substitution reactions
Major Products
Cytotoxic Drug: Released upon cleavage by cathepsin B.
Hydrolyzed Products: Formed under acidic conditions.
Substituted Products: Resulting from nucleophilic substitution
Scientific Research Applications
SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
Targeted Drug Delivery: Used to deliver cytotoxic drugs specifically to cancer cells.
Cancer Research: Employed in studies to understand the mechanisms of drug delivery and efficacy.
Bioconjugation: Utilized in the development of various bioconjugates for targeted therapy .
Mechanism of Action
SC-Val-Cit-PAB exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Drug Action: The released drug exerts its cytotoxic effects, leading to cell death
Comparison with Similar Compounds
SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:
Glycine-Phenylalanine-Leucine-Glycine (GFLG) Linker: Another cleavable linker used in ADCs.
Maleimide Linkers: Commonly used for bioconjugation but less specific in cleavage.
Disulfide Linkers: Cleavable under reducing conditions but not as specific as this compound
This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .
Properties
Molecular Formula |
C28H40N6O9 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |
InChI Key |
YIYZNUPSCFOSEP-CPJSRVTESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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